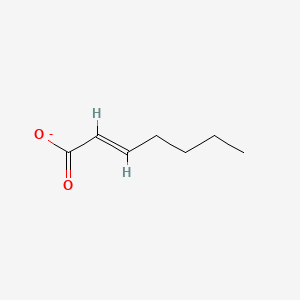](/img/structure/B1235670.png)
[Fe(SCN)4](-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(thiocyanato)ferrate(1-) is an iron coordination entity.
科学的研究の応用
1. Synthesis and Growth Mechanism
The synthesis and growth mechanisms of various Fe-based nanostructures, including Fe(SCN)4, have been extensively studied. These nanostructures are notable for their potential applications in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery systems (Yang, Wu, & Hou, 2011).
2. Spin Crossover Behavior
Research on Fe(II) complexes, such as Fe3(NH2-trz)6(SCN)4(H2O)22·H2O, demonstrates interesting spin crossover (SCO) behavior. These complexes undergo reversible structural transformations impacting their magnetic properties, which is significant for materials science and magnetic applications (Chen et al., 2018).
3. Environmental Applications
The removal of thiocyanate (SCN-) from industrial waste-waters is crucial due to its toxic effects. Studies on the oxidation of thiocyanate by Fe(VI) and Fe(V) provide insights into environmentally friendly methods for SCN- removal, highlighting the role of Fe complexes in environmental remediation (Sharma, Burnett, O'Connor, & Cabelli, 2002).
4. Analytical Chemistry Applications
Fe(SCN)4 complexes are utilized in the gravimetric determination of iron. The Fe(III)-SCN complex forms a water-insoluble compound used for iron quantification, demonstrating the importance of these complexes in analytical chemistry (Méndez, Mateos, & Mateos, 1986).
5. Biomedical Research
The equilibrium between iron(III) ion and thiocyanate ion forming thiocyanatoiron(III) ion is used in the spectrophotometric determination of thiocyanate in human saliva. This is crucial in biomedical research for understanding the chemistry of biological fluids (Lahti, Vilpo, & Hovinen, 1999).
6. Biomagnetic Applications
Fe-based nanoparticles, such as those derived from Fe(SCN)4, are significant in biomagnetic applications. These nanoparticles have potential uses in magnetic nanodevices and biomedical fields (Sun et al., 2004).
特性
分子式 |
C4FeN4S4- |
|---|---|
分子量 |
288.2 g/mol |
IUPAC名 |
iron(3+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Fe/c4*2-1-3;/h4*3H;/q;;;;+3/p-4 |
InChIキー |
SRKVOMOHFPGDSX-UHFFFAOYSA-J |
正規SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




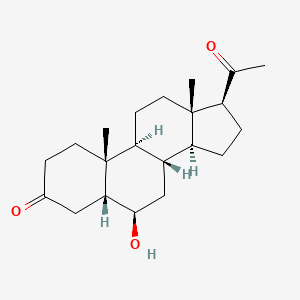
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)
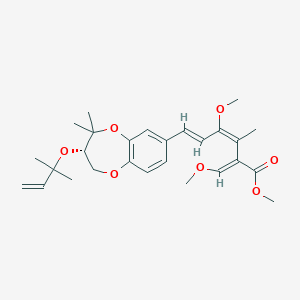
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)
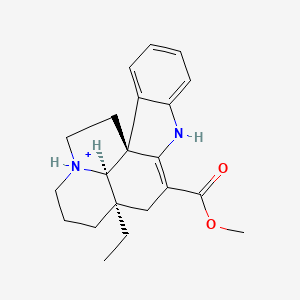

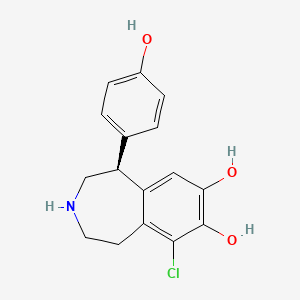
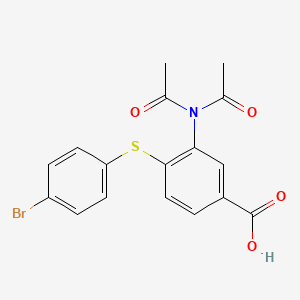
![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)
